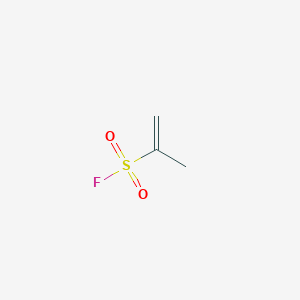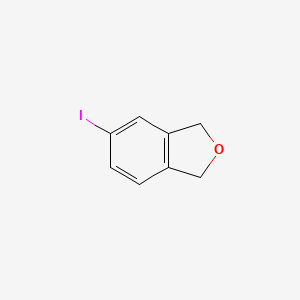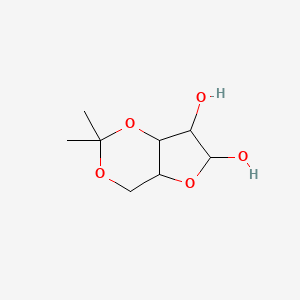
3,5-O-Isopropylidene-a-D-xylofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-O-Isopropylidene-a-D-xylofuranose: is a derivative of xylose, a five-carbon sugar. This compound is often used in organic synthesis and serves as a protective group for hydroxyl functionalities in carbohydrate chemistry. Its molecular formula is C11H18O5 , and it is known for its stability and ease of handling in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-O-Isopropylidene-a-D-xylofuranose typically involves the reaction of D-xylose with acetone in the presence of an acid catalyst. The process is as follows:
- An acid catalyst such as sulfuric acid or p-toluenesulfonic acid is added.
- The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
- The product is then purified by recrystallization or chromatography .
D-xylose: is dissolved in acetone.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-O-Isopropylidene-a-D-xylofuranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the isopropylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like sodium methoxide or other nucleophiles are used under mild conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-O-Isopropylidene-a-D-xylofuranose is widely used as a protecting group in carbohydrate chemistry. It helps in the selective protection of hydroxyl groups, facilitating the synthesis of complex molecules .
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme interactions. It serves as a model compound for understanding the behavior of sugars in biological systems .
Medicine: The compound is used in the synthesis of antiviral and anticancer agents. Its derivatives have shown potential in inhibiting the growth of certain pathogens and cancer cells .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable intermediate in various chemical processes .
Mecanismo De Acción
The mechanism of action of 3,5-O-Isopropylidene-a-D-xylofuranose involves its ability to act as a protecting group for hydroxyl functionalities. By forming stable acetal linkages, it prevents unwanted reactions at specific sites on the sugar molecule. This selective protection allows for targeted chemical modifications and synthesis of complex molecules .
Molecular Targets and Pathways: The compound interacts with enzymes involved in carbohydrate metabolism, influencing pathways related to sugar processing and utilization. Its derivatives can inhibit specific enzymes, leading to potential therapeutic applications .
Comparación Con Compuestos Similares
- 1,2:3,5-Di-O-isopropylidene-a-D-xylofuranose
- 1,2:5,6-Di-O-isopropylidene-a-D-glucofuranose
- 1,2-O-Isopropylidene-5-O-p-toluenesulfonyl-a-D-xylofuranose
Uniqueness: 3,5-O-Isopropylidene-a-D-xylofuranose is unique due to its specific isopropylidene protection at the 3 and 5 positions of the D-xylofuranose ring. This selective protection allows for distinct reactivity and stability compared to other similar compounds. Its ease of synthesis and versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxine-6,7-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2)11-3-4-6(13-8)5(9)7(10)12-4/h4-7,9-10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCQCZLNBFUBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C(C(O2)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

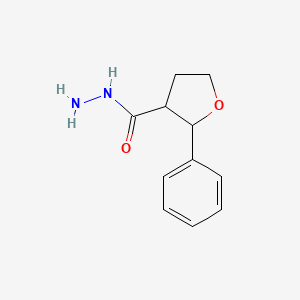
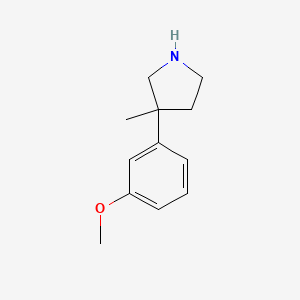
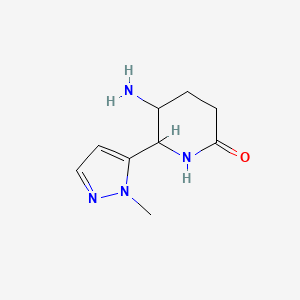
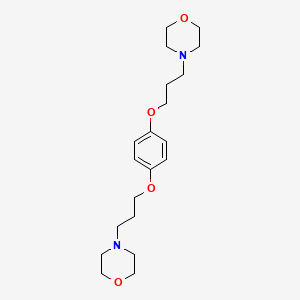
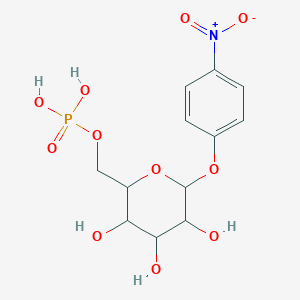
![19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride](/img/structure/B12312572.png)
![4-Chloro-1-(4-methoxyphenyl)-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12312585.png)
![1-[5-(Propan-2-yl)furan-2-yl]ethan-1-one](/img/structure/B12312591.png)
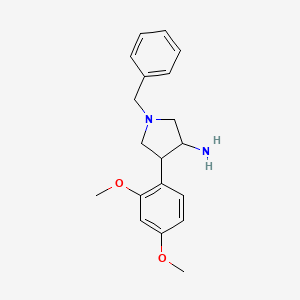

![[(3Z,10Z)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4E)-octa-2,4-dienoate](/img/structure/B12312617.png)
